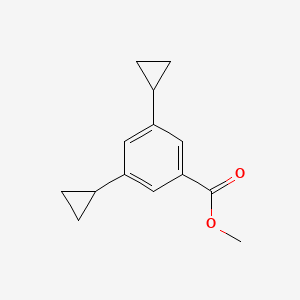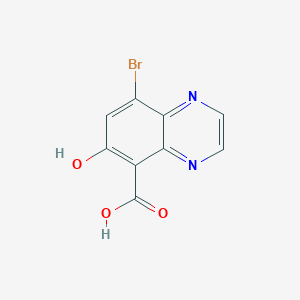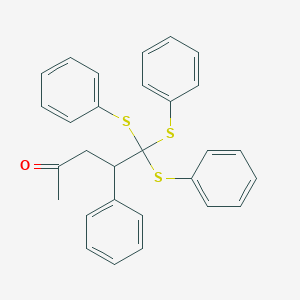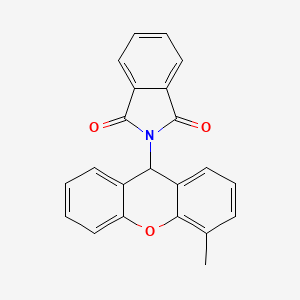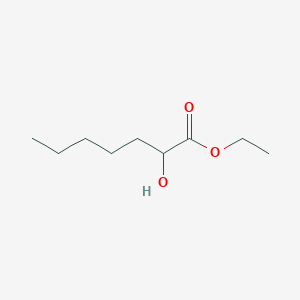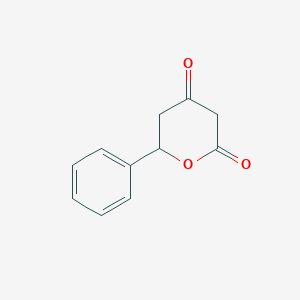
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- is an organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound features a phenyl group attached to the sixth position of the dihydropyran ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenyl-substituted aldehydes with suitable dicarbonyl compounds in the presence of acid or base catalysts. The reaction conditions, such as temperature, solvent, and catalyst concentration, can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenyl-substituted pyranones, while reduction could produce dihydropyran derivatives.
科学研究应用
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- involves its interaction with specific molecular targets. The phenyl group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2H-Pyran-2,4(3H)-dione: Lacks the phenyl group, which can affect its reactivity and applications.
Dihydro-2H-pyran-2,4(3H)-dione: Similar structure but without the phenyl substitution.
Phenyl-substituted pyranones: Compounds with similar phenyl substitution but different core structures.
Uniqueness
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- is unique due to the presence of both the pyran ring and the phenyl group, which can impart distinct chemical and biological properties
属性
CAS 编号 |
92687-12-2 |
|---|---|
分子式 |
C11H10O3 |
分子量 |
190.19 g/mol |
IUPAC 名称 |
6-phenyloxane-2,4-dione |
InChI |
InChI=1S/C11H10O3/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI 键 |
GMVMWEIIGKRJBU-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)CC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



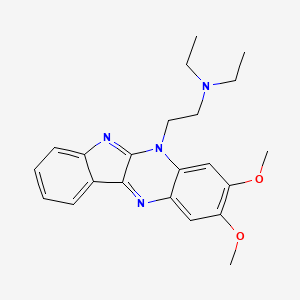
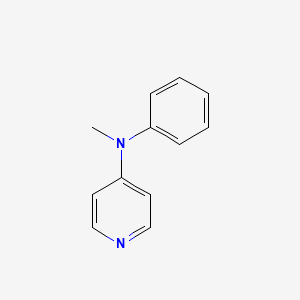
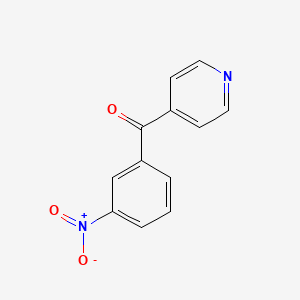
![7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13990651.png)
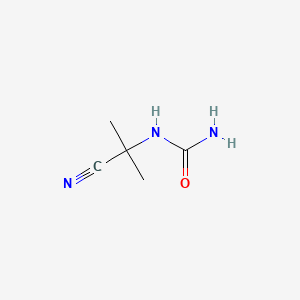
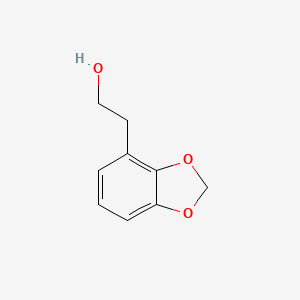
![3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13990661.png)
